4-(3-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(3-Methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class of chemicals. This compound is characterized by the presence of a trifluoromethyl group at the 6-position of the pyrimidine ring, a methoxyphenyl group at the 4-position, and a phenylethylamine moiety at the N-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable methoxyphenyl halide and a base.
Attachment of the Phenylethylamine Moiety: The phenylethylamine moiety can be attached via a nucleophilic substitution reaction using phenylethylamine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the phenylethylamine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, at different positions on the pyrimidine ring and the aromatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halides, bases, and acids.
Major Products
Oxidation Products: Quinone derivatives and other oxidized aromatic compounds.
Reduction Products: Reduced pyrimidine derivatives and amine derivatives.
Substitution Products: Various substituted pyrimidine and aromatic derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it of interest in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)-N-(2-phenylethyl)pyrimidin-2-amine: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
4-(3-Methoxyphenyl)-N-(2-phenylethyl)-6-methylpyrimidin-2-amine: Contains a methyl group instead of a trifluoromethyl group, which may result in different reactivity and potency.
4-(3-Methoxyphenyl)-N-(2-phenylethyl)-6-chloropyrimidin-2-amine: Contains a chlorine atom instead of a trifluoromethyl group, which may influence its chemical stability and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 4-(3-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features make it distinct from similar compounds and of particular interest in various research and industrial applications.
Properties
Molecular Formula |
C20H18F3N3O |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H18F3N3O/c1-27-16-9-5-8-15(12-16)17-13-18(20(21,22)23)26-19(25-17)24-11-10-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,24,25,26) |
InChI Key |
ROSZPIOJDCGLMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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